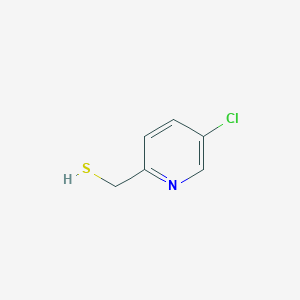
(5-Chloropyridin-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloropyridin-2-yl)methanethiol is an organosulfur compound with a molecular formula of C6H6ClNS It is a derivative of pyridine, where a chlorine atom is substituted at the 5-position and a methanethiol group is attached to the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-2-yl)methanethiol typically involves the chlorination of pyridine followed by the introduction of a methanethiol group. One common method involves the reaction of 5-chloropyridine with methanethiol in the presence of a base such as sodium hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloropyridin-2-yl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Chloropyridin-2-yl)methanethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5-Chloropyridin-2-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in the study of enzyme function and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: A halogenated pyridine derivative with similar chemical properties.
5-Chloropyridin-2-yl)methanamine: Another derivative with an amine group instead of a thiol group.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine and pyrimidine ring system.
Uniqueness
(5-Chloropyridin-2-yl)methanethiol is unique due to the presence of both a chlorine atom and a methanethiol group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
Activité Biologique
The compound (5-Chloropyridin-2-yl)methanethiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antitumor, and enzyme inhibitory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C₆H₆ClN S
Molecular Weight: 175.64 g/mol
The presence of the chloropyridine moiety and the thiol group in this compound contributes to its unique reactivity and biological profile.
Antimicrobial Activity
Recent studies have reported significant antimicrobial properties associated with derivatives of chloropyridine, including this compound.
- Minimum Inhibitory Concentration (MIC) Values:
- Against Candida tenuis: MIC = 0.9 µg/mL
- Against Mycobacterium luteum: MIC = 3.9 µg/mL
These findings indicate that compounds containing the chloropyridine structure exhibit potent antimicrobial effects, particularly against fungal and bacterial strains .
Antitumor Activity
The antitumor potential of this compound has also been explored, particularly in the context of triple-negative breast cancer and glioblastoma.
- Case Study:
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, notably proteases linked to viral infections.
- SARS-CoV-2 Protease Inhibition:
Summary of Biological Activities
The biological activity of this compound is attributed to its ability to interact with specific biological targets through non-covalent and covalent interactions. The thiol group may facilitate binding through hydrogen bonding and nucleophilic attack on electrophilic centers in target enzymes or receptors.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the chloropyridine structure can significantly influence biological activity. For instance, the introduction of different substituents at various positions on the pyridine ring has been linked to enhanced enzyme inhibition and cytotoxicity against cancer cells .
Propriétés
Formule moléculaire |
C6H6ClNS |
|---|---|
Poids moléculaire |
159.64 g/mol |
Nom IUPAC |
(5-chloropyridin-2-yl)methanethiol |
InChI |
InChI=1S/C6H6ClNS/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 |
Clé InChI |
AGCCYBZLGNUHMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















